Ethyl 3-((6-amino-3,5-difluoropyridin-2-yl)amino)-2-(2,4,5-trifluorobenzoyl)acrylate
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Description
Ethyl 3-((6-amino-3,5-difluoropyridin-2-yl)amino)-2-(2,4,5-trifluorobenzoyl)acrylate is a useful research compound. Its molecular formula is C17H12F5N3O3 and its molecular weight is 401.29 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 3-((6-amino-3,5-difluoropyridin-2-yl)amino)-2-(2,4,5-trifluorobenzoyl)acrylate is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C17H12F5N3O3
- CAS Number : 875712-88-2
- Molecular Weight : 393.29 g/mol
The compound features a pyridine moiety with amino and trifluorobenzoyl substituents, which contribute to its biological activity. The presence of fluorine atoms is known to enhance the pharmacological properties of compounds by improving their metabolic stability and bioavailability.
This compound exhibits its biological effects primarily through the inhibition of specific enzymes involved in bacterial DNA replication:
- DNA Gyrase Inhibition : This enzyme is crucial for DNA supercoiling, which is necessary for replication.
- Topoisomerase IV Inhibition : This enzyme facilitates the separation of replicated DNA during cell division.
By inhibiting these enzymes, the compound disrupts bacterial cell division and leads to cell death, positioning it as a potential antibacterial agent.
Antibacterial Properties
Research indicates that compounds similar to this compound possess significant antibacterial activity. The following table summarizes the antibacterial efficacy observed in various studies:
These findings suggest that the compound's structural features contribute to its effectiveness against a range of pathogenic bacteria.
Case Studies
Several case studies have highlighted the potential applications of this compound in clinical settings:
- Case Study on Efficacy Against Resistant Strains : A study published in Antimicrobial Agents and Chemotherapy demonstrated that this compound exhibited promising results against multi-drug resistant strains of Staphylococcus aureus, suggesting its utility in treating infections that are difficult to manage with conventional antibiotics.
- In Vivo Studies : Animal model studies indicated that administration of this compound resulted in significant reductions in bacterial load in infected tissues without notable toxicity to the host.
Properties
Molecular Formula |
C17H12F5N3O3 |
---|---|
Molecular Weight |
401.29 g/mol |
IUPAC Name |
ethyl (E)-2-[(E)-(6-amino-3,5-difluoropyridin-2-yl)iminomethyl]-3-hydroxy-3-(2,4,5-trifluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C17H12F5N3O3/c1-2-28-17(27)8(6-24-16-13(22)5-12(21)15(23)25-16)14(26)7-3-10(19)11(20)4-9(7)18/h3-6,26H,2H2,1H3,(H2,23,25)/b14-8+,24-6+ |
InChI Key |
CTMSOAWOEUYVQP-WEJLYEIOSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(\C1=CC(=C(C=C1F)F)F)/O)/C=N/C2=C(C=C(C(=N2)N)F)F |
Canonical SMILES |
CCOC(=O)C(=C(C1=CC(=C(C=C1F)F)F)O)C=NC2=C(C=C(C(=N2)N)F)F |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.